3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a potential anti-tauopathies agent . It has been identified as a first-in-class DAPK1/CSF1R dual inhibitor . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Molecular Structure Analysis
The molecular structure of this compound is complex and specific. Unfortunately, the exact details of the molecular structure are not available in the retrieved literature .科学的研究の応用
- Applications :
- Anticancer Agent : In vitro studies demonstrated significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3 . This suggests its potential use as an anticancer therapy.
- Applications :
- Liver Fibrosis : Compounds inhibiting collagen synthesis have therapeutic potential. NVP-BGJ398’s inhibition of FGFRs may indirectly impact collagen production, making it relevant for liver fibrosis treatment .
- Keloid Fibroblasts : Inhibiting collagen prolyl-4-hydroxylase (CP4H) using specific compounds, like NVP-BGJ398, could be beneficial in keloid fibroblast models .
- Applications :
- DAPK1/CSF1R Dual Inhibition : NVP-BGJ398 has been explored as a potential anti-tauopathies agent. Its unique structure and kinase inhibition properties make it a promising candidate .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Collagen Synthesis Inhibition
Anti-Tauopathies Agent
作用機序
Target of Action
The primary target of this compound is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . These receptors play a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound acts as a potent and selective inhibitor of the FGFR tyrosine kinases 1, 2, and 3 . It achieves this by binding to these receptors, thereby preventing their activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of FGFR tyrosine kinases affects several biochemical pathways. Most notably, it can lead to the up-regulation of p27/Kip1 and G1/G0 arrest , which are involved in cell cycle regulation . This can result in the inhibition of cell proliferation, particularly in cells that overexpress FGFR .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation . In particular, it has shown significant antitumor activity in models overexpressing wild-type FGFR3, such as RT112 bladder cancer xenografts .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-12-15(13-17(14-16)29-2)18(25)20-6-11-30(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONHXIBZMCFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。